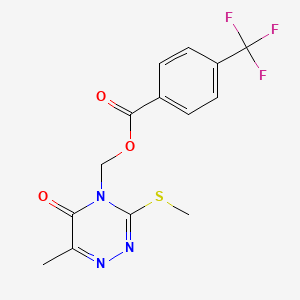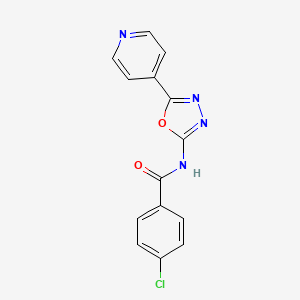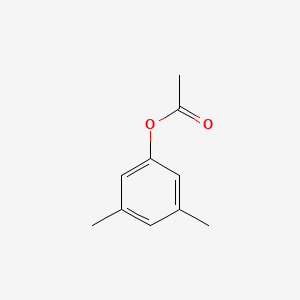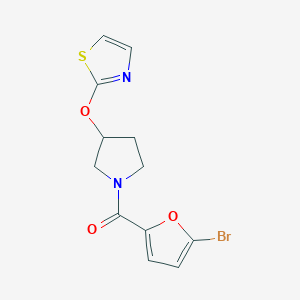
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C14H12F3N3O3S . It belongs to the class of heterocyclic compounds known as triazines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains a methylsulfanyl group and a trifluoromethyl group attached to a benzoate moiety .Scientific Research Applications
Organic Synthesis and Catalysis
Acid-Catalyzed O-benzylating Agent : The compound "(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(trifluoromethyl)benzoate" shares structural similarities with triazine-based reagents used in organic synthesis. For instance, triazine derivatives have been employed as acid-catalyzed O-benzylating agents, showcasing their utility in synthesizing benzyl ethers from functionalized alcohols with high atom economy and good yields, indicating their potential application in synthesizing complex organic molecules (Yamada, Fujita, & Kunishima, 2012).
Material Science
Nanofiltration Membranes : Triazine and related derivatives have been utilized in developing novel sulfonated nanofiltration membranes for dye treatment, indicating the potential of triazine-based compounds in enhancing water treatment technologies. These membranes exhibit improved water flux due to increased surface hydrophilicity, without compromising dye rejection, highlighting the role of sulfonic acid groups in water permeation and dye rejection during the nanofiltration process (Liu et al., 2012).
Pharmaceutical Applications
Drug Delivery Systems : The structural framework of triazine, similar to the compound of interest, has been explored in drug delivery systems. For example, the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, demonstrating the utility of triazine-based structures in developing novel drug delivery mechanisms. These systems have shown increased cytotoxicity against human ovarian cancer cells, suggesting the potential for cancer therapeutics (Mattsson et al., 2010).
properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c1-8-11(21)20(13(24-2)19-18-8)7-23-12(22)9-3-5-10(6-4-9)14(15,16)17/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWSVZXSUJFTAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)C(F)(F)F)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)


![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2364452.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)
![2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364457.png)


![N-(3,5-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2364462.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2364463.png)